molecular formula C17H14N2O4 B5694104 N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide

N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide

Cat. No. B5694104
M. Wt: 310.30 g/mol
InChI Key: RJYKFRJAAHQRED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential use in scientific research. This molecule has shown promising results in various biological assays, including anti-inflammatory, anti-cancer, and neuroprotective activities. In

Mechanism of Action

The mechanism of action of N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide X is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide X inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide X has been shown to activate the Nrf2 pathway, which regulates cellular defense mechanisms against oxidative stress.
Biochemical and Physiological Effects:
N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide X has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide X can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide X has been shown to reduce the expression of genes involved in inflammation and cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide X in lab experiments is its high purity and stability. Additionally, N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide X has been extensively studied and has shown promising results in various biological assays. However, one limitation of using N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide X is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research on N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide X. One potential direction is to investigate its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide X and its potential use in cancer therapy. Finally, research on the pharmacokinetics and pharmacodynamics of N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide X is needed to determine its safety and efficacy in vivo.

Synthesis Methods

N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide X can be synthesized through a multistep process involving the reaction of 4-hydroxybenzoic acid with 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid under specific conditions. The resulting intermediate is then treated with propanoyl chloride to yield the final product.

Scientific Research Applications

N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide X has been widely used in scientific research for its potential therapeutic applications. In vitro studies have shown that N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide X exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. Additionally, N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide X has been shown to have anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.

properties

IUPAC Name

N-[4-(1,3-dioxoisoindol-5-yl)oxyphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-2-15(20)18-10-3-5-11(6-4-10)23-12-7-8-13-14(9-12)17(22)19-16(13)21/h3-9H,2H2,1H3,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYKFRJAAHQRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide

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